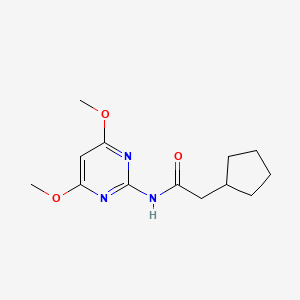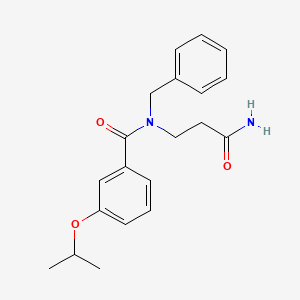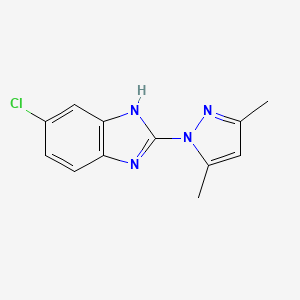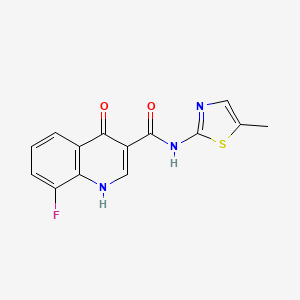
N''-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a carbonohydrazonic diamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide typically involves the reaction of a suitable aldehyde with carbonohydrazide under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the aldehyde being 2,3,4,5-tetrahydroxypentanal. The reaction conditions often include mild heating and the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonohydrazonic diamide moiety can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide, such as carbonyl compounds, amines, ethers, and esters .
Aplicaciones Científicas De Investigación
N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide include:
- 2,3,4,5-tetrahydroxypentanal
- N’'-(2,3,4-trimethoxybenzylidene)carbonohydrazonic diamide
- 2,3,4,5-tetrahydropyridine 1-oxides
Uniqueness
What sets N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide apart from these similar compounds is its specific combination of hydroxyl groups and the carbonohydrazonic diamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H14N4O4 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-[(Z)-2,3,4,5-tetrahydroxypentylideneamino]guanidine |
InChI |
InChI=1S/C6H14N4O4/c7-6(8)10-9-1-3(12)5(14)4(13)2-11/h1,3-5,11-14H,2H2,(H4,7,8,10)/b9-1- |
Clave InChI |
VZOXDEQSHCNUSR-OQYWKCLKSA-N |
SMILES isomérico |
C(C(C(C(/C=N\N=C(N)N)O)O)O)O |
SMILES canónico |
C(C(C(C(C=NN=C(N)N)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine](/img/structure/B13369781.png)

![1-[4-(difluoromethoxy)phenyl]-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369806.png)
![Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369814.png)
![2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13369817.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13369823.png)
![Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13369831.png)

![Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B13369839.png)

![isopropyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13369848.png)
![2-[(2-oxo-2H-chromen-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13369849.png)


